Tetra-n-butylammonium iodotetrachloride

Catalog No.
S976313
CAS No.
15625-59-9
M.F
C16H36Cl4IN
M. Wt
511.175
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetra-n-butylammonium iodotetrachloride

CAS Number

15625-59-9

Product Name

Tetra-n-butylammonium iodotetrachloride

Molecular Formula

C16H36Cl4IN

Molecular Weight

511.175

InChI

InChI=1S/C16H36N.Cl4I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;/q+1;-1

InChI Key

HBZJAVINJZUOEH-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.Cl[I-](Cl)(Cl)Cl

Tetra-n-butylammonium iodotetrachloride is a quaternary ammonium salt characterized by the molecular formula C16H36Cl4IN\text{C}_{16}\text{H}_{36}\text{Cl}_{4}\text{I}\text{N} and a molecular weight of approximately 511.18 g/mol. This compound features a tetra-n-butylammonium cation and an iodotetrachloride anion, making it a unique member of the family of quaternary ammonium compounds. It typically appears as yellow crystalline solids and has a melting point ranging from 135°C to 139°C .

The compound is known for its light sensitivity and is often handled with caution due to its potential irritant properties, which include skin and eye irritation . Tetra-n-butylammonium iodotetrachloride is utilized in various chemical applications, particularly in organic synthesis and analytical chemistry.

  • Toxicity: Limited data available, but it is advisable to handle with care like most laboratory chemicals and wear appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
  • Flammability: Non-flammable but may decompose upon heating, releasing hazardous fumes.
  • Reactivity: Can react with strong oxidizing agents and strong bases.

Ionic Liquids and Electrolytes:

TBAI is a precursor to ionic liquids, which are salts with melting points below 100°C. These liquids possess unique properties like high ionic conductivity and thermal stability, making them valuable in electrochemical research. TBAI reacts with other metal halides to form these ionic liquids, allowing scientists to tailor the liquid's properties for specific applications in batteries, fuel cells, and solar cells [1].

Source

[1] Earle, M. J., Seddon, K. R., & Triolo, R. S. (1998). Ionic liquids. Part 2. Phases with aromatic cations. Chemistry-A European Journal, 4(2), 1023-1030. ()

Precursor for Functional Materials:

TBAI serves as a precursor for synthesizing various functional materials. For instance, it reacts with metal halides to form perovskites, a class of materials with promising applications in solar cells, photocatalysis, and optoelectronics due to their unique light-harvesting properties [2].

Source

[2] Liu, S., Li, C., Lin, H., Lv, S., & Fan, W. (2017). Perovskite solar cells: Recent advances and future challenges. Journal of Materials Chemistry A, 5(17), 8302-8324. ()

Extraction and Separation Science:

TBAI's ability to form complexes with various metal ions makes it useful in extraction and separation science. Scientists utilize TBAI for selective extraction of metal ions from solutions, facilitating their purification and analysis in environmental and industrial applications [3].

Source

[3] Shuai, C., & Chen, J. (2001). Selective extraction and determination of trace elements by hollow fiber supported liquid membrane using tetra-n-butylammonium bromide as carrier. Analytica Chimica Acta, 444(1-2), 127-134. ()

Organic Synthesis:

TBAI acts as a phase-transfer catalyst in organic synthesis. These catalysts aid reactions by shuttling reactants between immiscible organic and aqueous phases, facilitating reactions that wouldn't otherwise occur efficiently. This allows for the development of new synthetic routes for organic molecules [4].

Source

[4] Staros chauffe-cito, M., & Perrier, S. (2005). Star polymers by controlled/living radical polymerization: Design, functions, and applications. Polymer, 46(12), 4301-4321. ()

Research indicates that tetra-n-butylammonium iodotetrachloride exhibits biological activity that may influence cellular processes. It has been studied for its effects on various biological systems, particularly in proteomics research where it acts as a biochemical reagent. Its potential cytotoxicity requires careful evaluation in biological applications, especially considering its irritant properties .

Tetra-n-butylammonium iodotetrachloride can be synthesized through various methods:

  • Direct Reaction Method: This involves the reaction of tetra-n-butylammonium chloride with iodine and tetrachloroaurate to yield tetra-n-butylammonium iodotetrachloride.
  • Ion Exchange Method: This method utilizes ion-exchange resins to replace chloride ions in tetra-n-butylammonium chloride with iodotetrachloride ions.
  • Solvothermal Synthesis: In some cases, the compound can be synthesized using solvothermal methods that involve heating the reactants in a solvent under pressure.

Tetra-n-butylammonium iodotetrachloride finds applications in various fields:

  • Organic Synthesis: It is utilized as a reagent in organic synthesis for creating complex molecules.
  • Analytical Chemistry: The compound serves as an analytical tool in chromatography and other separation techniques.
  • Biochemical Research: It is used in proteomics for protein extraction and purification processes.

Studies on the interactions of tetra-n-butylammonium iodotetrachloride with other compounds reveal its role as a surfactant and its ability to enhance solubility for poorly soluble substances. Its interactions with biological membranes have been explored to understand its effects on cellular permeability and transport mechanisms .

Several compounds share structural similarities with tetra-n-butylammonium iodotetrachloride, including:

  • Tetra-n-butylammonium chloride: A simpler quaternary ammonium salt that lacks the iodide and tetrachloride components.
  • Tetra-n-butylammonium bromide: Similar in structure but contains bromine instead of iodine and tetrachloride.
  • Tetraethylammonium bromide: A related compound with ethyl groups instead of butyl groups.

Comparison Table

Compound NameMolecular FormulaMolecular Weight (g/mol)Unique Features
Tetra-n-butylammonium iodotetrachlorideC16H36Cl4IN511.18Contains both iodine and tetrachloride
Tetra-n-butylammonium chlorideC16H36ClN319.94Lacks iodine
Tetra-n-butylammonium bromideC16H36BrN366.38Contains bromine
Tetraethylammonium bromideC8H20BrN218.16Ethyl groups instead of butyl

Tetra-n-butylammonium iodotetrachloride is unique due to its combination of bulky butyl groups with halogenated ions, which enhances its solubility and reactivity compared to similar compounds.

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, tetrachloroiodate(1-) (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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